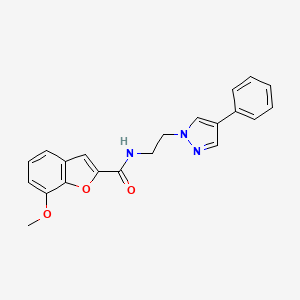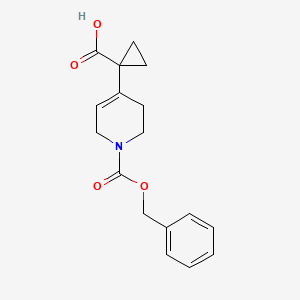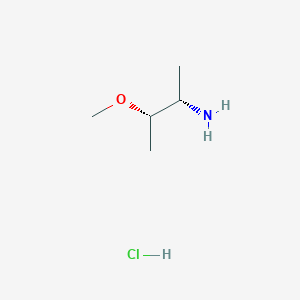
(2S,3S)-3-Methoxybutan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S,3S)-3-Methoxybutan-2-amine;hydrochloride” is a chemical compound. The (2S,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “2-amine” part indicates that there is an amine functional group (-NH2) on the second carbon in the butane chain. The “3-methoxy” part indicates that there is a methoxy group (-OCH3) on the third carbon .
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a suitable precursor molecule with a source of the amine and methoxy groups. The exact details would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, including NMR spectroscopy, infrared spectroscopy, and gas chromatography .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .
科学的研究の応用
Cardiovascular Research
(2S,3S)-3-methoxybutan-2-amine hydrochloride: has been investigated for its effects on cardiovascular health. Specifically, it is used to treat conditions such as angina and hypertension. Its mechanism of action involves blocking slow or L-type calcium channels, which regulate calcium release from intracellular stores in neutrophils. Additionally, it acts as a coronary vasodilator, promoting blood flow to the heart muscle .
Neuroprotection in Retinitis Pigmentosa (RP) Models
Researchers have explored the neuroprotective effects of this compound in models of retinitis pigmentosa (RP). RP is a group of inherited retinal disorders that lead to progressive vision loss. By studying (2S,3S)-3-methoxybutan-2-amine hydrochloride , scientists aim to identify potential therapeutic strategies for preserving retinal function and preventing vision deterioration .
Antagonist Against Cav1.2 L-Type Calcium Channels (LTCCs)
The compound acts as an antagonist against Cav1.2 L-type calcium channels. These channels play a crucial role in regulating calcium influx in cardiac and smooth muscle cells. By blocking these channels, (2S,3S)-3-methoxybutan-2-amine hydrochloride may impact cardiac contractility and vascular tone, making it relevant for cardiovascular pharmacology .
Drug Development and Discovery
Researchers have explored the potential of this compound in drug development. Its unique structure and pharmacological properties make it an interesting candidate for further investigation. By understanding its interactions with biological targets, scientists can design novel drugs or optimize existing ones .
Cyclic Nucleotide Research
As a featured product for cyclic nucleotide research, (2S,3S)-3-methoxybutan-2-amine hydrochloride is relevant to studies involving cyclic nucleotides. These molecules play essential roles in cellular signaling pathways, including those related to second messengers and protein kinases. Investigating its effects on cyclic nucleotide systems can provide valuable insights into cellular communication and regulation .
Pharmaceutical Applications
Beyond its specific research applications, this compound contributes to the broader field of pharmaceutical science. Researchers explore its synthesis, stability, and pharmacokinetics to enhance drug delivery and efficacy. Its potential as an active pharmaceutical ingredient (API) warrants further investigation .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3S)-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)
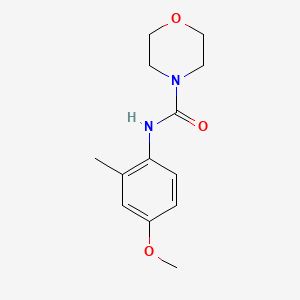
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

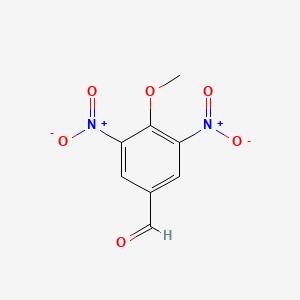
![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)
![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)
triazin-4-one](/img/structure/B2429050.png)


